Aluminium tri(quinolin-8-olate)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium tri(quinolin-8-olate) can be synthesized through the reaction of aluminium chloride with 8-hydroxyquinoline in the presence of a base such as sodium acetate . The reaction typically involves dissolving 8-hydroxyquinoline in glacial acetic acid, followed by the addition of aluminium chloride and sodium acetate. The mixture is then extracted with chloroform to isolate the product .
Industrial Production Methods: Industrial production of aluminium tri(quinolin-8-olate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Aluminium tri(quinolin-8-olate) undergoes various chemical reactions, including:
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The quinolin-8-olate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other chelating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminium, while substitution reactions can produce a variety of aluminium complexes with different ligands .
Scientific Research Applications
Aluminium tri(quinolin-8-olate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which aluminium tri(quinolin-8-olate) exerts its effects involves its ability to coordinate with metal ions and form stable complexes . The compound’s electronic properties are influenced by the nature of the quinolin-8-olate ligands and their interaction with the aluminium center . This interaction affects the compound’s fluorescence and electron transport properties, making it highly effective in OLED applications .
Comparison with Similar Compounds
Tris(8-hydroxyquinolinato)gallium: Similar in structure but with gallium instead of aluminium.
Tris(8-hydroxyquinolinato)indium: Another similar compound with indium replacing aluminium.
Uniqueness: Aluminium tri(quinolin-8-olate) is unique due to its optimal balance of stability, electron transport, and emitting properties, which make it particularly suitable for use in OLEDs . Its relatively low cost and ease of synthesis further enhance its appeal compared to similar compounds .
Properties
CAS No. |
24731-66-6 |
---|---|
Molecular Formula |
C9H7AlNO |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
aluminum;quinolin-8-olate |
InChI |
InChI=1S/C9H7NO.Al/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H; |
InChI Key |
XAIDAKZDWHHFGM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.[Al] |
24731-66-6 | |
Synonyms |
tris-(8-hydroxyquinoline)aluminum |
Origin of Product |
United States |
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